molecular formula C11H9BrFNO2 B1413910 Ethyl 3-bromo-2-cyano-6-fluorophenylacetate CAS No. 1805021-56-0

Ethyl 3-bromo-2-cyano-6-fluorophenylacetate

Cat. No. B1413910
CAS RN: 1805021-56-0
M. Wt: 286.1 g/mol
InChI Key: UPGIRNZIUDNQER-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-cyano-6-fluorophenylacetate (EBCFPA) is a synthetic compound that has been used in a variety of scientific research applications. It has been used to study biochemical and physiological effects, as well as for lab experiments. It will also discuss the advantages and limitations for lab experiments, and provide a list of potential future directions for research.

Mechanism Of Action

The mechanism of action of Ethyl 3-bromo-2-cyano-6-fluorophenylacetate is not fully understood. However, it is believed that the compound interacts with proteins in the body and alters their structure and function. This interaction may lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
Ethyl 3-bromo-2-cyano-6-fluorophenylacetate has been studied for its potential effects on a variety of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to alter the activity of proteins involved in signal transduction pathways. It has also been shown to affect the activity of ion channels, and to alter the expression of genes involved in metabolism and energy production.

Advantages And Limitations For Lab Experiments

Ethyl 3-bromo-2-cyano-6-fluorophenylacetate has several advantages for lab experiments. It is a relatively inexpensive compound, and is easily synthesized in high yields. It is also relatively stable, and can be stored for long periods of time. However, there are some limitations to using Ethyl 3-bromo-2-cyano-6-fluorophenylacetate in lab experiments. It is not very soluble in water, and must be dissolved in organic solvents. It is also not very stable in the presence of light, and must be stored in the dark.

Future Directions

There are several potential future directions for research on Ethyl 3-bromo-2-cyano-6-fluorophenylacetate. These include further studies on its biochemical and physiological effects, as well as studies on its potential applications in drug development and drug delivery. Additionally, further research could be done on its structure-activity relationships, as well as its potential applications in medical diagnostics and therapeutics. Finally, further research could be done on its potential toxicity and its interactions with other drugs.

Scientific Research Applications

Ethyl 3-bromo-2-cyano-6-fluorophenylacetate has been studied for its potential applications in a variety of scientific research areas. It has been used to study the biochemical and physiological effects of drugs, as well as for lab experiments. It has also been used to study the structure and function of proteins, and to study the effects of drugs on the human body.

properties

IUPAC Name

ethyl 2-(3-bromo-2-cyano-6-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFNO2/c1-2-16-11(15)5-7-8(6-14)9(12)3-4-10(7)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGIRNZIUDNQER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC(=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-cyano-6-fluorophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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